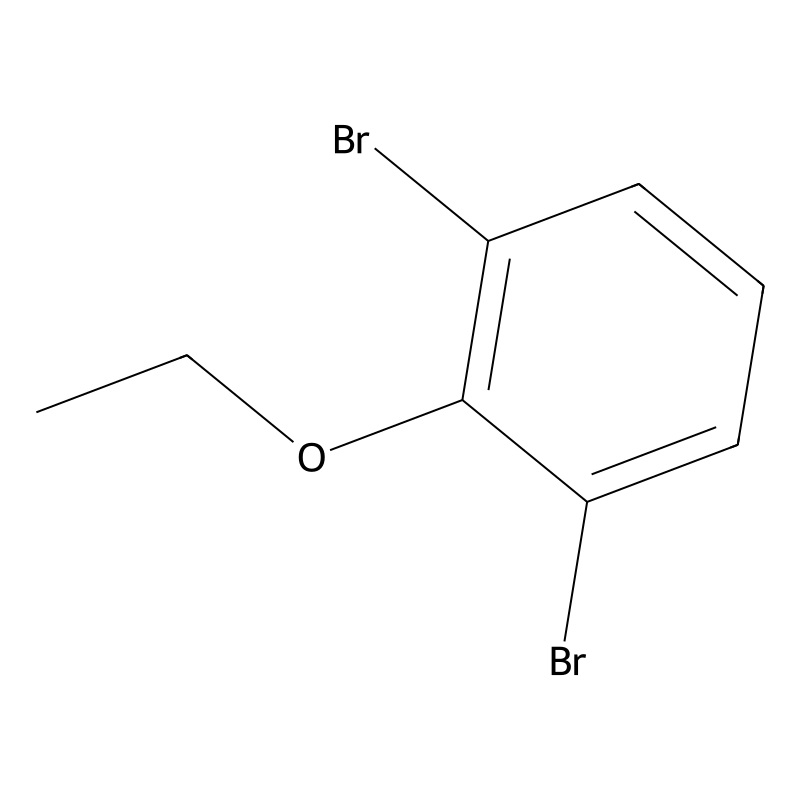

1,3-Dibromo-2-ethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dibromo-2-ethoxybenzene is an aromatic compound characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring. Its molecular formula is , and it features a unique structure that influences its chemical properties and reactivity. The compound is typically used in organic synthesis and has garnered interest due to its potential applications in various fields.

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It can undergo reactions such as Suzuki-Miyaura, Negishi, and Stille coupling, where it reacts with organometallic reagents to form more complex molecules .

- Electrophilic Aromatic Substitution: The ethoxy group can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.

Various synthesis methods have been reported for 1,3-dibromo-2-ethoxybenzene:

- Bromination of Ethoxybenzene: Ethoxybenzene can be brominated using bromine in the presence of a catalyst to introduce bromine substituents at the 1 and 3 positions.

- Direct Halogenation: The compound can also be synthesized through direct halogenation of 2-ethoxyphenol or related compounds under controlled conditions to ensure selective substitution .

1,3-Dibromo-2-ethoxybenzene finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it may be used in developing new materials or polymers.

- Research: It is utilized in studies focused on reaction mechanisms involving aromatic compounds.

Several compounds share structural similarities with 1,3-dibromo-2-ethoxybenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dibromobenzene | Lacks the ethoxy group; simpler structure. | |

| 2-Ethoxyphenol | Contains an ethoxy group but no bromine substituents. | |

| 1-Bromo-2-ethoxybenzene | Contains one bromine atom; different reactivity profile. | |

| 1,4-Dibromobenzene | Bromines at para positions; different substitution patterns. |

Uniqueness

1,3-Dibromo-2-ethoxybenzene is unique due to its specific substitution pattern (bromines at the 1 and 3 positions) combined with the ethoxy functional group. This configuration influences its reactivity and potential applications compared to other similar compounds.